molecular formula C13H16N2O4 B11159558 {[2-(Tert-butylcarbamoyl)phenyl]amino}(oxo)acetic acid

{[2-(Tert-butylcarbamoyl)phenyl]amino}(oxo)acetic acid

Cat. No.: B11159558
M. Wt: 264.28 g/mol
InChI Key: VJMWJRIJDJUCAW-UHFFFAOYSA-N
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Description

{[2-(Tert-butylcarbamoyl)phenyl]amino}(oxo)acetic acid is an organic compound with a complex structure that includes a tert-butylcarbamoyl group, a phenyl ring, and an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(Tert-butylcarbamoyl)phenyl]amino}(oxo)acetic acid typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of tert-butyl isocyanate with 2-aminophenylacetic acid under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes . The use of microreactors also enables better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{[2-(Tert-butylcarbamoyl)phenyl]amino}(oxo)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

{[2-(Tert-butylcarbamoyl)phenyl]amino}(oxo)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of {[2-(Tert-butylcarbamoyl)phenyl]amino}(oxo)acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {[2-(Tert-butylcarbamoyl)phenyl]amino}(oxo)acetic acid apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides both stability and reactivity, making it a versatile compound in research and industry.

Properties

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

2-[2-(tert-butylcarbamoyl)anilino]-2-oxoacetic acid

InChI

InChI=1S/C13H16N2O4/c1-13(2,3)15-10(16)8-6-4-5-7-9(8)14-11(17)12(18)19/h4-7H,1-3H3,(H,14,17)(H,15,16)(H,18,19)

InChI Key

VJMWJRIJDJUCAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C(=O)O

Origin of Product

United States

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